molecular formula C21H15BrFN3O2 B3910298 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

Cat. No. B3910298
M. Wt: 440.3 g/mol
InChI Key: VLESDOLQOHFIAW-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BAY 43-9006, Sorafenib, or Nexavar. It is a small molecule inhibitor that targets several different kinases involved in cancer cell proliferation and angiogenesis.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide involves the inhibition of several different kinases involved in cancer cell proliferation and angiogenesis. This compound targets the Raf/MEK/ERK pathway, which is involved in cell proliferation, survival, and angiogenesis. It also targets the VEGFR and PDGFR pathways, which are involved in angiogenesis. By inhibiting these pathways, 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide include the inhibition of several different kinases involved in cancer cell proliferation and angiogenesis. This compound has been shown to be effective in the treatment of several different types of cancer, including liver cancer, renal cell carcinoma, and thyroid cancer. It has also been investigated for its potential applications in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments is its ability to target several different kinases involved in cancer cell proliferation and angiogenesis. This compound has been shown to be effective in the treatment of several different types of cancer, making it a valuable tool for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound can have toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One direction is to investigate its potential applications in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for its use in personalized medicine.

Scientific Research Applications

3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential applications in cancer research. It is a multi-kinase inhibitor that targets several different kinases involved in cancer cell proliferation and angiogenesis. This compound has been shown to be effective in the treatment of several different types of cancer, including liver cancer, renal cell carcinoma, and thyroid cancer. In addition to its anti-cancer properties, 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been investigated for its potential applications in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

properties

IUPAC Name

3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN3O2/c22-16-6-1-5-15(11-16)20(27)26-19(10-14-4-3-9-24-13-14)21(28)25-18-8-2-7-17(23)12-18/h1-13H,(H,25,28)(H,26,27)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLESDOLQOHFIAW-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

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